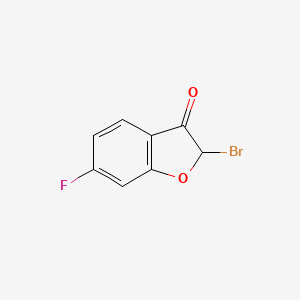

2-Bromo-6-fluorobenzofuran-3(2H)-one

CAS No.: 857062-40-9

Cat. No.: VC7924441

Molecular Formula: C8H4BrFO2

Molecular Weight: 231.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 857062-40-9 |

|---|---|

| Molecular Formula | C8H4BrFO2 |

| Molecular Weight | 231.02 g/mol |

| IUPAC Name | 2-bromo-6-fluoro-1-benzofuran-3-one |

| Standard InChI | InChI=1S/C8H4BrFO2/c9-8-7(11)5-2-1-4(10)3-6(5)12-8/h1-3,8H |

| Standard InChI Key | PHDSNZATGKPQSG-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=C1F)OC(C2=O)Br |

| Canonical SMILES | C1=CC2=C(C=C1F)OC(C2=O)Br |

Introduction

Chemical Identity and Structural Properties

2-Bromo-6-fluorobenzofuran-3(2H)-one belongs to the benzofuran class of heterocyclic compounds, which feature a fused benzene and oxygen-containing furan ring. The bromine atom at position 2 and fluorine at position 6 introduce distinct reactivity profiles, influencing both electrophilic and nucleophilic substitution reactions. The compound’s IUPAC name, 2-bromo-6-fluoro-1-benzofuran-3-one, reflects its substitution pattern and ketone functional group at position 3.

Synthesis and Manufacturing Approaches

The synthesis of 2-bromo-6-fluorobenzofuran-3(2H)-one typically involves multi-step reactions starting from substituted benzofuran precursors. While detailed industrial protocols remain proprietary, academic literature suggests two primary routes:

Route 1: Cyclization of Halogenated Precursors

A common method involves the cyclization of 2-hydroxyacetophenone derivatives. For example, 6-fluoro-2-hydroxyacetophenone may undergo bromination using bromine or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst. Subsequent oxidation of the methyl group to a ketone yields the target compound. Reaction conditions such as temperature (95–120°C) and solvent choice (dimethyl sulfoxide or acetic acid) critically affect yield and purity.

Route 2: Electrophilic Aromatic Substitution

Alternative approaches employ electrophilic bromination of pre-formed fluorobenzofuran-3(2H)-one. This method requires careful control of reaction kinetics to avoid over-bromination. Hydrogen peroxide and hydrobromic acid are often used as brominating agents under light conditions, as demonstrated in analogous syntheses .

Table 2: Representative Reaction Conditions

| Parameter | Value | Source |

|---|---|---|

| Temperature Range | 95–120°C | |

| Reaction Time | 3–8 hours | |

| Key Reagents | NBS, HBr, H₂O₂ | |

| Yield Optimization | Column chromatography |

Post-synthesis purification typically involves silica gel chromatography, with reported yields exceeding 70% in optimized batches. Industrial-scale production may employ continuous-flow reactors to enhance efficiency and reduce byproducts.

Applications in Pharmaceutical Research

Brominated benzofurans are increasingly recognized for their therapeutic potential. Key areas of investigation include:

Anticancer Agents

Bromo-fluorinated benzofurans interfere with kinase signaling pathways, particularly those involving apoptosis regulation. In vitro studies on HL-60 leukemia cells show that related compounds induce caspase-3 activation and DNA fragmentation .

Antimicrobial Agents

The compound’s halogen atoms enhance membrane permeability, enabling interactions with bacterial efflux pumps. Preliminary assays on 6-bromo-4-fluoro analogs demonstrate moderate activity against Staphylococcus aureus (MIC = 32 µg/mL).

Synthetic Intermediates

2-Bromo-6-fluorobenzofuran-3(2H)-one serves as a precursor to fused heterocycles, such as indole-benzofuran hybrids, which are explored as serotonin receptor modulators.

Storage recommendations include keeping the compound in a cool, dry place under inert gas (argon or nitrogen) to prevent degradation . Disposal must comply with local regulations for halogenated organic waste.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume